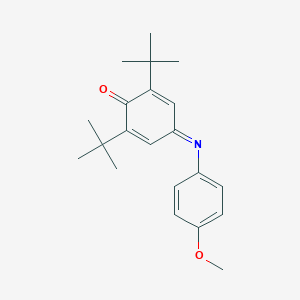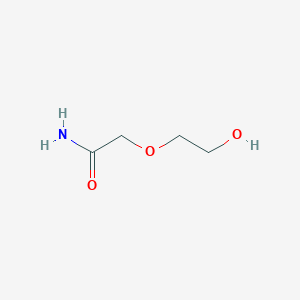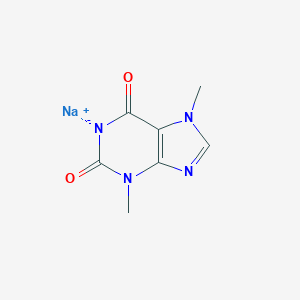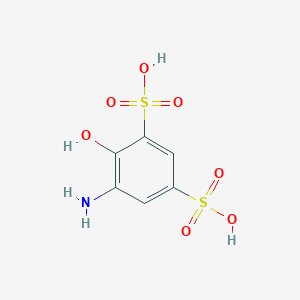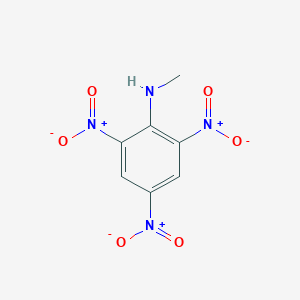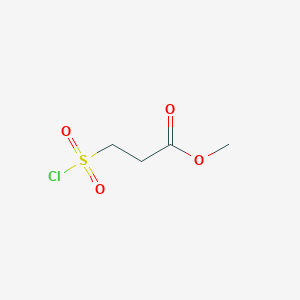
2-Bromo-3-phenylpropanoic acid
Vue d'ensemble
Description
2-Bromo-3-phenylpropanoic acid is a chemical compound that is part of the phenylpropanoid family. It is structurally related to cinnamic acid derivatives and is characterized by the presence of a bromine atom and a phenyl group attached to a propanoic acid backbone. The compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid involved the optical resolution of a benzoylamino derivative, which is structurally related to 2-bromo-3-phenylpropanoic acid . Another study reported the synthesis of 3-aryl-2-bromopropanoic acid esters, which are closely related to the compound of interest, through the Meerwein arylation followed by a one-pot synthesis of triazole derivatives . Additionally, the synthesis of ω-(4-bromophenyl)alkanoic acids from 1-bromo-4-alkenylbenzenes via hydroboration-thermal isomerization-oxidation was described, showcasing the versatility of brominated phenylpropanoic acids in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2-bromo-3-phenylpropanoic acid can be inferred from related compounds. For example, the structure of 2,3-dibromo-3-phenylpropanoic acid, a dibrominated analogue, was determined through crystallization, revealing a monoclinic polymorph with disordered aliphatic carbon atoms . This suggests that 2-bromo-3-phenylpropanoic acid may also exhibit polymorphism and structural complexity due to the presence of bromine.
Chemical Reactions Analysis
Chemical reactions involving brominated phenylpropanoic acids are diverse. The study of the molecular ion of 3-phenyl-1-bromopropane, a related compound, showed that it undergoes ethylene elimination after hydrogen exchange, indicating that brominated phenylpropanoic acids can participate in complex rearrangement reactions . Furthermore, the gas-phase elimination kinetics of 1-bromo-3-phenylpropane were investigated, revealing the influence of the phenyl group on reaction mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-3-phenylpropanoic acid can be deduced from studies on similar compounds. The orthorhombic polymorph of 2,3-dibromo-3-phenylpropanoic acid showed that molecules are linked by hydrogen bonds, forming dimers and chains, which could imply that 2-bromo-3-phenylpropanoic acid may have similar intermolecular interactions . The study of maximally inhibited elimination kinetics of related brominated compounds provides insights into their thermal stability and reaction rates .
Applications De Recherche Scientifique
1. Synthesis of Monoisomeric Phthalocyanines and Phthalocyanine-Fullerene Dyads
- Application Summary: 2-Bromo-3-phenylpropanoic acid is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
2. Bromination of Cinnamic Acid
- Application Summary: This experiment aims at the preparation of the 2,3-dibromo-3-phenylpropanoic acid from cinnamic acid by bromine addition .
- Method of Application: The cinnamic acid is soluble in dichloromethane at room temperature and thus before the bromine addition the reaction vessel holds a colorless solution. The bromine solution is intensively red-colored and since the addition reaction is relatively fast at this temperature, the reaction evolution can be followed by the progressively disappearance of the red color .
- Results or Outcomes: The product isolation by filtration is simple and, as the dichloromethane is quite volatile, the product can be quickly air dried and the melting point determined in the same experimental session .
3. Flavoring and Food Additives
- Application Summary: Phenylpropanoic acid, which includes 2-Bromo-3-phenylpropanoic acid, is widely used for flavoring, food additives, and spices .
4. Fragrance and Medicines
- Application Summary: Phenylpropanoic acid is used in fragrance and medicines as it acts as a fixative agent, or a preservative .
5. Esterification
- Application Summary: 2-Bromo-3-phenylpropanoic acid is used in the esterification process .
- Method of Application: A well-stirred mixture of 2-bromo-3-phenylpropanoic acid (10.0 g, 43.65 mmol) in methanol (100 mL) at about 0°C was added p-Toluenesulfonic acid (1.5 g, 8.73 mmol) in portion wise manner .
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
2-bromo-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRSCFNERFONKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937026 | |
| Record name | 2-Bromo-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-phenylpropanoic acid | |
CAS RN |
16503-53-0 | |
| Record name | 2-Bromo-3-phenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016503530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

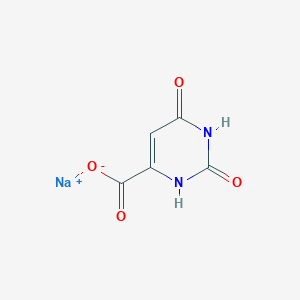
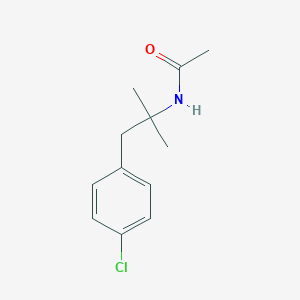
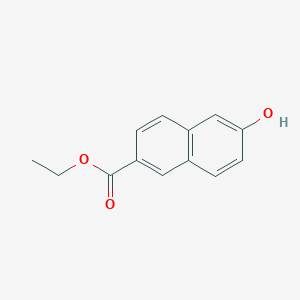
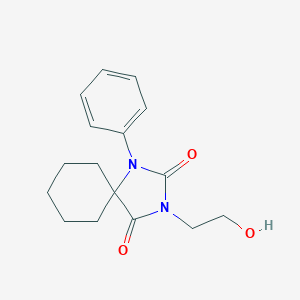
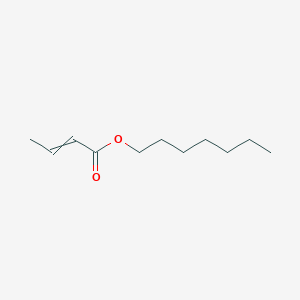
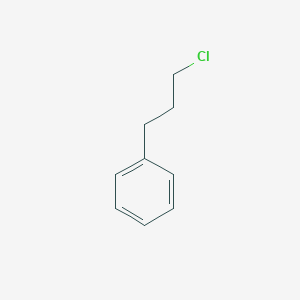
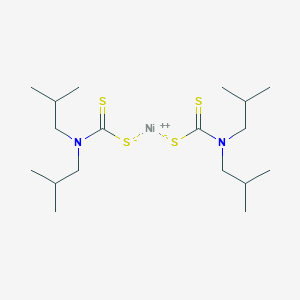
![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)
